4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with a unique structure that includes a pyridine ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method starts with the oxidation of 4-methylpyridine to 4-picolinic acid using potassium permanganate. The 4-picolinic acid is then esterified with methanol to form methyl pyridine-4-carboxylate. This ester is subsequently reduced to 4-pyridinemethanol, which is then chlorinated using thionyl chloride to yield 4-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for chlorination, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biological pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)pyridine: Similar in structure but lacks the fused pyrrole ring.
2-Chloromethyl-3,5-dimethyl-4-pyridine: Another chloromethyl-substituted pyridine derivative with different substitution patterns.
Uniqueness
4-(Chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClN2 |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
MIYXBBMSXKWVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)CCl |
Origin of Product |
United States |
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